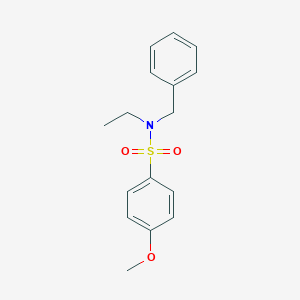

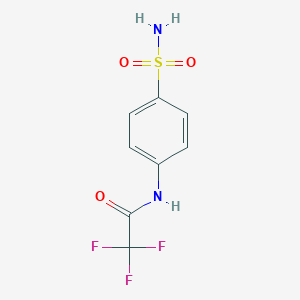

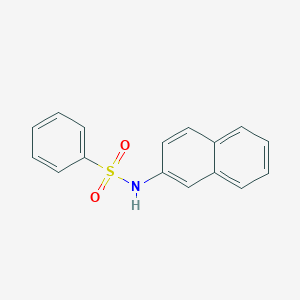

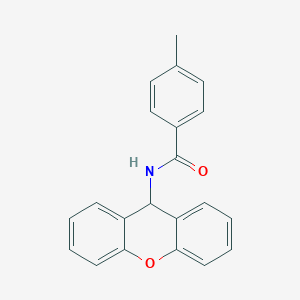

4-Methyl-N-(9H-xanthen-9-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-N-(9H-xanthen-9-yl)benzamide, also known as MXB, is a synthetic compound that has gained attention in the scientific research community due to its potential for use in various applications. MXB is a fluorescent dye that can be used for imaging biological systems, as well as a tool for studying protein-protein interactions. In

Aplicaciones Científicas De Investigación

4-Methyl-N-(9H-xanthen-9-yl)benzamide has been used in various scientific research applications, including as a fluorescent probe for imaging biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be conjugated to proteins, peptides, and other biomolecules to visualize their localization and interactions within cells. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has also been used as a tool for studying protein-protein interactions, as it can be used to monitor changes in fluorescence intensity upon binding of the target protein.

Mecanismo De Acción

4-Methyl-N-(9H-xanthen-9-yl)benzamide works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. The absorption and emission spectra of 4-Methyl-N-(9H-xanthen-9-yl)benzamide can be tuned by modifying the chemical structure, allowing for its use in a variety of applications.

Biochemical and Physiological Effects:

4-Methyl-N-(9H-xanthen-9-yl)benzamide is generally considered to be non-toxic and has low cytotoxicity, making it suitable for use in biological systems. 4-Methyl-N-(9H-xanthen-9-yl)benzamide has been shown to be stable under physiological conditions, allowing for its use in live-cell imaging experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-Methyl-N-(9H-xanthen-9-yl)benzamide is its high fluorescence quantum yield, which means that it emits a high amount of fluorescence per absorbed photon. This makes it a sensitive tool for imaging biological systems. However, 4-Methyl-N-(9H-xanthen-9-yl)benzamide has limitations in terms of its photostability, which can limit its usefulness in long-term imaging experiments.

Direcciones Futuras

There are several future directions for research involving 4-Methyl-N-(9H-xanthen-9-yl)benzamide. One area of interest is the development of 4-Methyl-N-(9H-xanthen-9-yl)benzamide derivatives with improved photostability and other properties. 4-Methyl-N-(9H-xanthen-9-yl)benzamide could also be used in combination with other fluorescent dyes to enable multi-color imaging experiments. Additionally, 4-Methyl-N-(9H-xanthen-9-yl)benzamide could be used in the development of biosensors for detecting specific molecules or proteins in biological systems.

In conclusion, 4-Methyl-N-(9H-xanthen-9-yl)benzamide is a versatile fluorescent dye that has potential for use in a variety of scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into 4-Methyl-N-(9H-xanthen-9-yl)benzamide and its derivatives could lead to new discoveries in the field of biological imaging and protein-protein interactions.

Métodos De Síntesis

4-Methyl-N-(9H-xanthen-9-yl)benzamide can be synthesized through a multi-step process, starting with the reaction of 4-methylbenzoyl chloride with 9H-xanthene-9-carboxylic acid in the presence of a base. The resulting intermediate is then reacted with ammonia to form 4-Methyl-N-(9H-xanthen-9-yl)benzamide. The purity of the final product can be improved through recrystallization.

Propiedades

Número CAS |

6319-64-8 |

|---|---|

Nombre del producto |

4-Methyl-N-(9H-xanthen-9-yl)benzamide |

Fórmula molecular |

C21H17NO2 |

Peso molecular |

315.4 g/mol |

Nombre IUPAC |

4-methyl-N-(9H-xanthen-9-yl)benzamide |

InChI |

InChI=1S/C21H17NO2/c1-14-10-12-15(13-11-14)21(23)22-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,22,23) |

Clave InChI |

RWLHMQMVSKQATK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |

Otros números CAS |

6319-64-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.